molecular formula C9H6BrFN2S B14014410 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14014410
M. Wt: 273.13 g/mol
InChI Key: LLMPBKJRKYZQJU-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 3-bromo-2-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

5-(3-bromo-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

LLMPBKJRKYZQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CN=C(S2)N

Origin of Product

United States

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